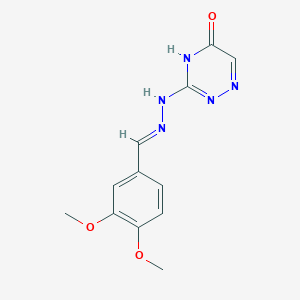![molecular formula C21H25NO6S B6030593 diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate CAS No. 6104-88-7](/img/structure/B6030593.png)
diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate, also known as DMTD, is a synthetic compound that has been the subject of extensive research in recent years. This compound has shown promising results in a variety of scientific applications, including cancer research, drug development, and neuropharmacology. In
作用机制
The mechanism of action of diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is not fully understood, but it is believed to work through a variety of pathways. One proposed mechanism is the inhibition of the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In neuropharmacology, this compound has been shown to reduce oxidative stress and inflammation in the brain, and improve cognitive function. In drug development, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity.
实验室实验的优点和局限性
Diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its ease of synthesis, good purity, and good pharmacokinetic properties. However, there are also some limitations to using this compound in lab experiments, including its high cost, limited availability, and lack of long-term safety data.
未来方向
There are several future directions for diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate research, including further exploration of its anti-tumor properties, development of new drugs based on its structure, and investigation of its potential as a neuroprotective agent. Other areas of future research could include investigating the long-term safety of this compound, exploring its potential in other disease areas, and developing new synthesis methods to improve its yield and purity.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in a variety of scientific applications, including cancer research, drug development, and neuropharmacology. Its ease of synthesis, good pharmacokinetic properties, and promising biochemical and physiological effects make it a valuable compound for lab experiments and future research. However, further investigation is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成方法
Diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoyl chloride with 2,4-thiophenedicarboxylic acid, followed by the addition of diisopropylamine and methyl iodide. This method has been shown to produce high yields of this compound with good purity.
科学研究应用
Diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been extensively studied in a variety of scientific applications, including cancer research, drug development, and neuropharmacology. In cancer research, this compound has shown promising results as an anti-tumor agent, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In drug development, this compound has been shown to have potential as a lead compound for the development of new drugs with improved pharmacological properties. In neuropharmacology, this compound has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
dipropan-2-yl 5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-11(2)27-20(24)16-13(5)17(21(25)28-12(3)4)29-19(16)22-18(23)14-8-7-9-15(10-14)26-6/h7-12H,1-6H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSCJWUKUHYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC(=CC=C2)OC)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362332 |
Source


|
| Record name | ST50920115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6104-88-7 |
Source


|
| Record name | ST50920115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6030517.png)
![N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B6030522.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B6030532.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B6030544.png)
![2-{5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6030550.png)
![methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6030554.png)
![2-(dimethylamino)-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6030561.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6030568.png)
![2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B6030569.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6030579.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030580.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6030584.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)
